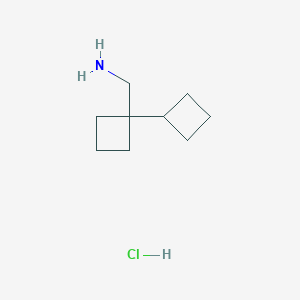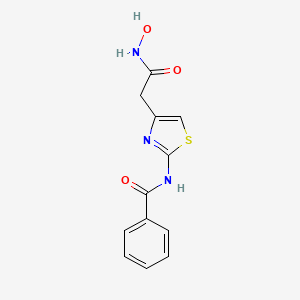
N-(4-Hydroxycarbamoylmethyl-thiazol-2-yl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-Hydroxycarbamoylmethyl-thiazol-2-yl)-benzamide” is a chemical compound that has been mentioned in various contexts in the BindingDB database . It is a component of several larger molecules, including “Quinoxaline-2-carboxylic acid (4-hydroxycarbamoylmethyl-thiazol-2-yl)-amide” and "2-[1-(4-Chloro-benzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-hydroxycarbamoylmethyl-thiazol-2-yl)-acetamide" .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzamide group, a thiazol-2-yl group, and a hydroxycarbamoylmethyl group . These groups are likely involved in its interactions with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available resources .Applications De Recherche Scientifique
Antimicrobial Applications
N-(4-Hydroxycarbamoylmethyl-thiazol-2-yl)-benzamide derivatives have been synthesized and evaluated for their antimicrobial properties. A study by Bikobo et al. (2017) synthesized a series of thiazole derivatives, showing significant antimicrobial activity against Gram-positive, Gram-negative bacterial strains, and fungal strains, with some compounds exceeding the potency of reference drugs (Bikobo et al., 2017). Similarly, Narayana et al. (2004) prepared thiazole benzamide derivatives that exhibited promising antifungal activities (Narayana et al., 2004).
Anticancer and Biological Activity
Research has also explored the potential anticancer properties of this compound derivatives. Rizk et al. (2021) investigated metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, which showed significant anticancer activity against human colon carcinoma cells (HCT-116), pointing to potential therapeutic applications (Rizk et al., 2021). Additionally, Tiwari et al. (2017) synthesized compounds with thiadiazole and benzamide groups, demonstrating notable anticancer activity in vitro against several cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017).
Chemical Synthesis and Sensor Applications
Beyond biomedical applications, this compound derivatives have been utilized in chemical synthesis and as sensors. Qian et al. (2017) reported a metal- and reagent-free synthesis method for benzothiazoles and thiazolopyridines from thioamides, highlighting the compound's role in facilitating chemical transformations (Qian et al., 2017). Moreover, Vazifekhoran et al. (2023) synthesized a derivative used as a neutral ionophore in chromium(III) sensors, showing potential for monitoring chromium levels in pharmaceutical samples (Vazifekhoran et al., 2023).
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-[2-(hydroxyamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(15-18)6-9-7-19-12(13-9)14-11(17)8-4-2-1-3-5-8/h1-5,7,18H,6H2,(H,15,16)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDYQWDQLZFIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2667997.png)
![3-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2667999.png)
![3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B2668000.png)
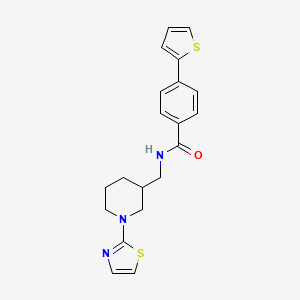
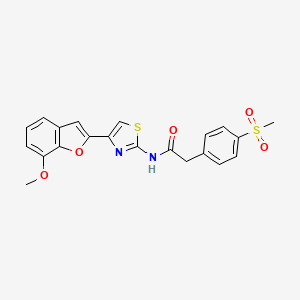
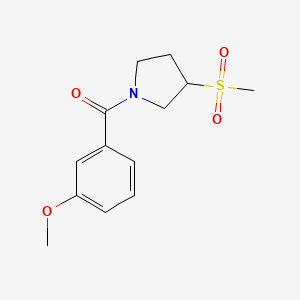
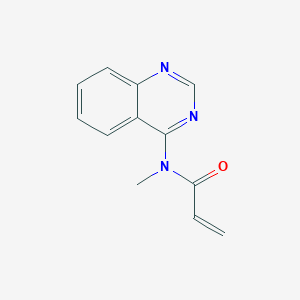
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2668010.png)
![1,5-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2668012.png)
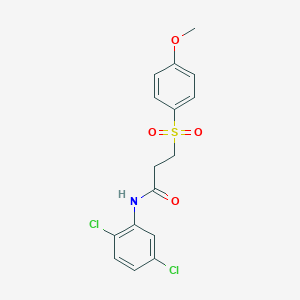
![N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B2668015.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine](/img/structure/B2668016.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2668017.png)
